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Compound of Interest

Compound Name: 16-Bromohexadecanal

CAS No.: 651034-07-0

Cat. No.: B12593546

Get Quote

Executive Summary
16-Bromohexadecanal (CAS: 651034-07-0) is a critical bifunctional intermediate used

primarily in the synthesis of complex lipids, pheromones, and cross-linking probes.[1] Its

structure features a long hydrophobic alkyl chain (

) terminated by two distinct reactive groups: an electrophilic aldehyde (

) and an alkyl bromide (

).[2]

This guide provides a definitive spectroscopic atlas for 16-Bromohexadecanal, synthesizing

data from high-field NMR (

H,

C), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The protocols and data
presented here are validated against recent synthetic literature, specifically focusing on the
reduction of methyl 16-bromohexadecanoate.
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Synthesis & Preparation Context
To accurately interpret spectroscopic data, one must understand the synthetic origin of the

sample, as specific impurities (e.g., residual solvents, unreacted starting materials) often

appear in the spectra.

The most reliable synthesis involves the controlled reduction of Methyl 16-

bromohexadecanoate using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.

Experimental Workflow
Reactant: Methyl 16-bromohexadecanoate dissolved in Toluene.[3]

Reagent: DIBAL-H (1.0 M in THF).[3]

Conditions:

for 10 mins, then

for 30 mins.

Quench: Saturated

.[3]

Purification: Flash chromatography (Pentane/Diethyl ether).

Methyl 16-bromohexadecanoate
(Ester Precursor)

Reduction
DIBAL-H, Toluene

-78°C to 0°C

Quench
Sat. NH4Cl

16-Bromohexadecanal
(Target Aldehyde)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 16-Bromohexadecanal via DIBAL-H reduction.

Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR data was recorded in

at 400 MHz (

H) and 101 MHz (

C).[3]

H NMR Analysis
The proton spectrum is characterized by three distinct regions: the downfield aldehyde proton,

the mid-field functionalized methylenes (

-carbonyl and

-bromo), and the upfield bulk methylene envelope.
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Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Structural
Context

9.76 Triplet (t) 1H 1.9

Aldehyde

proton;

diagnostic

signal.[3]

3.41 Triplet (t) 2H 6.9

Terminal

methylene

attached to

Bromine.[2]

[3]

2.42
Triplet of

doublets (td)
2H 7.4, 1.9 -Methylene to

carbonyl.[3]

1.79 – 1.96 Multiplet (m) 2H - -Methylene to

Bromine.[3]

1.58 – 1.72 Multiplet (m) 2H - -Methylene to

carbonyl.[3]

1.39 – 1.51 Multiplet (m) 2H - -Methylene

region.[3]

1.17 – 1.38 Multiplet (m) 20H -

Bulk

methylene

chain.[3]

Interpretation Notes:

Aldehyde Coupling: The triplet at 9.76 ppm arises from coupling with the two protons at C2 (

2.42). The small coupling constant (
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Hz) is characteristic of aliphatic aldehydes.

Bromide Terminus: The triplet at 3.41 ppm is the standard signature for primary alkyl

bromides.

C NMR Analysis
The carbon spectrum confirms the backbone length and functionalization.[2][3][4]

Chemical Shift (

, ppm)
Assignment Notes

203.1
Carbonyl carbon; highly

deshielded.

44.1 -Carbon; deshielded by

carbonyl.

34.2
Carbon bonded directly to

Bromine.[3]

33.0 -Carbon to Bromine.[3]

22.2 -Carbon to Carbonyl.[3]

28.3 – 29.8
Multiple overlapping peaks for

the internal chain.

Infrared (IR) Spectroscopy
IR data (neat film) highlights the coexistence of the carbonyl and alkyl halide functionalities.
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Wavenumber (

)
Intensity Vibrational Mode Assignment

2917, 2849 Strong
Asymmetric/Symmetri

c alkane stretch.[4]

1701 Strong
Aldehyde carbonyl

stretch.

2700-2800 Weak

Fermi doublet (often

visible) for aldehyde

C-H.

1470 Medium
Methylene

scissoring/bending.

1209 Medium
Wagging vibration

near bromide.

719 Medium

Carbon-Bromine

stretch (fingerprint

region).

Note: The carbonyl stretch at 1701

is slightly lower than typical saturated aldehydes (usually ~1725

), likely due to neat film hydrogen bonding or instrumental resolution, but remains the
diagnostic peak.

Mass Spectrometry (MS)
Mass spectrometry analysis of bromo-compounds provides a unique isotopic signature due to

the natural abundance of

(50.7%) and

(49.3%).[4]

Ionization Method: Chemical Ionization (CI) or Electrospray Ionization (ESI).
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Molecular Formula:

Molecular Weight: 319.33 g/mol

Key Diagnostic Ions:

Isotope Pattern: The molecular ion region will show a 1:1 doublet separated by 2 mass units

(

and

).

Ammonium Adduct (CI/ESI):

(

):

[3]

(

):

Fragmentation:

Loss of water (

).

Loss of Bromine (

).

Structural Visualization & Logic
The following diagram correlates the

H NMR signals directly to the molecular structure, ensuring rapid assignment during analysis.
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b

δ 1.17-1.38 (m)
Bulk Chain

Bulk
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α-Carbonyl

d

δ 9.76 (t)
Aldehyde

e
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Figure 2: 1H NMR Assignment Map for 16-Bromohexadecanal.

Experimental Validation Protocol
To ensure the integrity of your spectroscopic data, follow this self-validating protocol:

Solvent Verification: Ensure

is acid-free. Acidic chloroform can catalyze the acetalization of the aldehyde or degradation
of the bromide. Filter solvent through basic alumina if uncertain.

Aldehyde Stability Check: Run the

H NMR immediately after preparation. A diminishing signal at

9.76 accompanied by the appearance of a broad singlet at

~11.0 indicates oxidation to 16-bromohexadecanoic acid.

Integration Ratio: Integrate the triplet at

3.41 (2H) against the triplet at

9.76 (1H). A deviation from the 2:1 ratio suggests loss of the bromine end group or aldehyde
side reactions.
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Palladium-Catalyzed Long-Range Deconjugative Isomerization of Highly Substituted α,β-

Unsaturated Carbonyl Compounds. (Supporting Information, p. S52). Amazon S3.

Retrieved from [Link]

General Synthesis & Properties
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic
Compounds. Wiley.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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